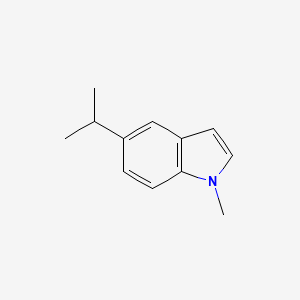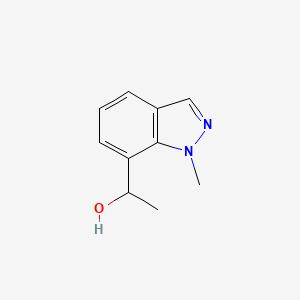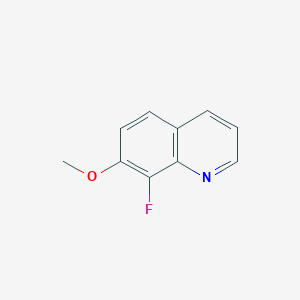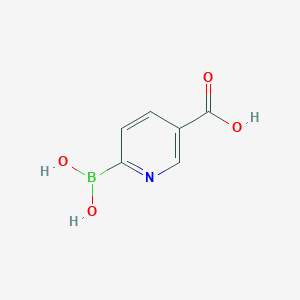
1-(6-Methyl-9H-purin-9-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-9H-purin-9-yl)ethanone: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This compound is characterized by the presence of a methyl group at the 6th position of the purine ring and an ethanone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-9H-purin-9-yl)ethanone can be achieved through several methods. One common approach involves the condensation of a silylated guanine compound with a substituted glycerol derivative, followed by the formation of an acid addition salt of a mono-hydroxy protected ganciclovir as an intermediate . Another method includes the reaction of methyl p-sulfone benzyl halide with activated zinc powder to prepare a zinc agent, which is then condensed with 6-methyl nicotinoyl chloride under the action of a metal catalyst .
Industrial Production Methods: For large-scale industrial production, the preparation method involves a series of steps including the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride, followed by conversion to 4-(methylthio)phenylacetonitrile, and subsequent condensation with a 6-methylnicotinic ester. The final product is obtained through hydrolysis, decarboxylation, and oxidation steps .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methyl-9H-purin-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methyl group at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(6-Methyl-9H-purin-9-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a probe for understanding purine metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-9H-purin-9-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act on purine receptors and enzymes involved in purine metabolism. It may inhibit or activate these targets, leading to various biological effects. For example, it can modulate the activity of adenosine receptors, which play a role in neurotransmission and cardiovascular function .
Comparison with Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: This compound is structurally similar and is used as an impurity standard in pharmaceutical applications.
N-[®-({[(2R)-1-(6-amino-9H-purin-9-yl)-2-propanyl]oxy}methyl)phenoxyphosphinyl]-L-alanine: Another related compound with similar purine structure.
Uniqueness: 1-(6-Methyl-9H-purin-9-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6th position and ethanone group at the 1st position differentiate it from other purine derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1-(6-methylpurin-9-yl)ethanone |
InChI |
InChI=1S/C8H8N4O/c1-5-7-8(10-3-9-5)12(4-11-7)6(2)13/h3-4H,1-2H3 |
InChI Key |
VUWPYWANDSTQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)


![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)

![1-Azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11913713.png)


![3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)

